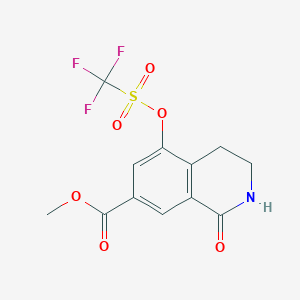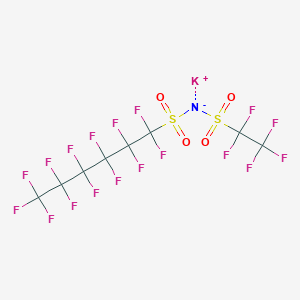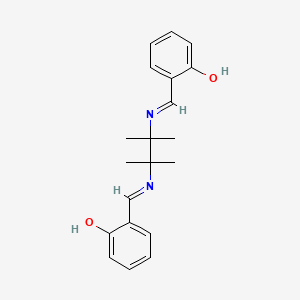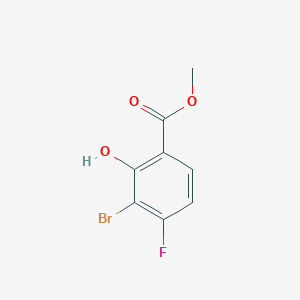![molecular formula C13H24N4O2 B12852911 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione CAS No. 73822-04-5](/img/structure/B12852911.png)
3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione: is a complex organic compound characterized by its unique spiro structure. This compound is notable for its stability and diverse applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes the use of specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing advanced equipment to maintain precise reaction conditions. The methods are designed to maximize yield and minimize impurities, ensuring the compound meets the required standards for its various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: Various substituents can replace hydrogen atoms in the compound, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: These often require specific catalysts and solvents to facilitate the reaction
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a wide range of substituted compounds .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: Its stability and reactivity make it a useful tool for probing biological systems .
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific molecular pathways .
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials .
Mécanisme D'action
The mechanism by which 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s unique structure allows it to interact with these targets in a specific manner, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
- 1,1,4,7,10,10-Hexamethyltriethylenetetramine
- 1,1,3,3,5,5-Hexamethylcyclotrisiloxane
- 4,4,10,10-Tetramethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
Uniqueness: Compared to these similar compounds, 3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione stands out due to its specific spiro structure, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it particularly valuable for various applications .
Propriétés
Numéro CAS |
73822-04-5 |
|---|---|
Formule moléculaire |
C13H24N4O2 |
Poids moléculaire |
268.36 g/mol |
Nom IUPAC |
3,4,4,9,10,10-hexamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione |
InChI |
InChI=1S/C13H24N4O2/c1-11(2)7-13(14-9(18)16(11)5)8-12(3,4)17(6)10(19)15-13/h7-8H2,1-6H3,(H,14,18)(H,15,19) |
Clé InChI |
PTGOMUIYYNGUHK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(N(C(=O)N2)C)(C)C)NC(=O)N1C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


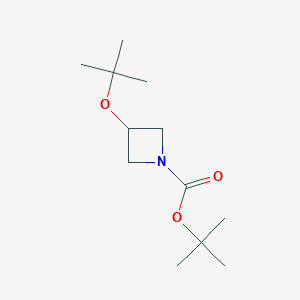
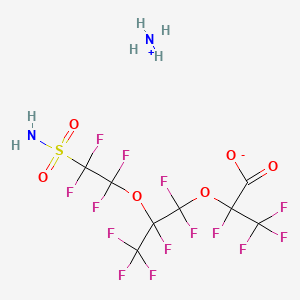
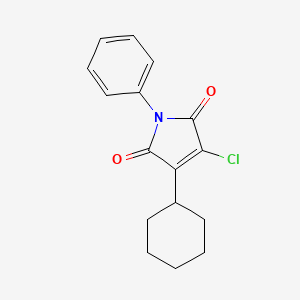
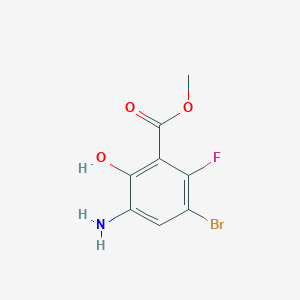
![8-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12852866.png)
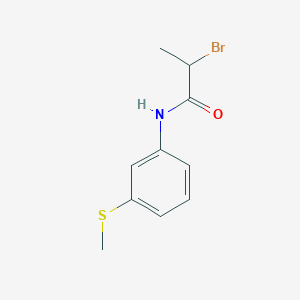

![4-[(E)-2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1S,4aR,5S,6S,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one](/img/structure/B12852885.png)
